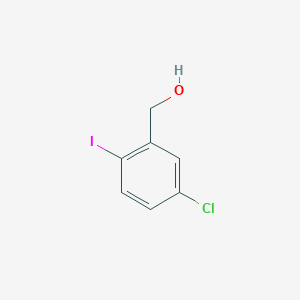

(5-Chloro-2-iodophenyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-2-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLGJZWGRMOAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355892 | |

| Record name | (5-chloro-2-iodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82386-90-1 | |

| Record name | 5-Chloro-2-iodobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82386-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-chloro-2-iodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-chloro-2-iodophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(5-Chloro-2-iodophenyl)methanol CAS number and properties

An In-depth Technical Guide to (5-Chloro-2-iodophenyl)methanol: Synthesis, Reactivity, and Applications

Introduction

This compound is a halogenated aromatic alcohol that serves as a pivotal intermediate in modern organic synthesis. Its unique molecular architecture, featuring a chloro, an iodo, and a hydroxymethyl group on a benzene ring, provides multiple reactive sites for strategic functionalization.[1] The presence of two different halogens—an iodine atom ortho to the methanol group and a chlorine atom para to it—allows for selective, stepwise modifications, primarily through transition-metal-catalyzed cross-coupling reactions. This guide offers a comprehensive overview of this compound, detailing its properties, synthesis, key chemical transformations, and applications, with a particular focus on its role as a versatile building block for researchers in drug discovery and materials science.

Compound Identification and Physicochemical Properties

Precise identification and understanding the physical characteristics of a chemical reagent are fundamental for its effective use in research and development.

Compound Identifiers

A summary of the key identifiers for this compound is presented below.

| Identifier | Value |

| CAS Number | 82386-90-1[1][2][3] |

| IUPAC Name | This compound |

| Synonyms | 5-Chloro-2-iodobenzyl alcohol[2], Benzenemethanol, 5-chloro-2-iodo-[2] |

| Molecular Formula | C₇H₆ClIO[2][4] |

| InChI | 1S/C7H6ClIO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2[4] |

| InChIKey | MGLGJZWGRMOAJS-UHFFFAOYSA-N[4] |

| SMILES | C1=CC(=C(C=C1Cl)CO)I[4] |

Physicochemical Data

The physical and chemical properties of this compound dictate its handling, reaction conditions, and purification methods.

| Property | Value |

| Molecular Weight | 268.48 g/mol [2] |

| Appearance | White to off-white solid |

| Melting Point | 102-104 °C[2] |

| Boiling Point | 316 °C[2] |

| Density | 1.955 g/cm³[2] |

| Flash Point | 145 °C[2] |

| LogP | 2.437[2] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų[2] |

Synthesis and Purification

The most common and practical laboratory synthesis of this compound involves the reduction of the corresponding carboxylic acid, 5-chloro-2-iodobenzoic acid. This transformation is typically achieved with high efficiency using a suitable reducing agent.

Generalized Synthesis Workflow

The conversion of the carboxylic acid to the primary alcohol is a cornerstone reaction in organic synthesis. The general workflow is straightforward, involving reduction followed by workup and purification.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 5-Chloro-2-iodobenzoic Acid

This protocol describes a representative procedure for the synthesis of this compound. The causality behind using a reducing agent like sodium borohydride in the presence of a Lewis acid, or a more powerful agent like lithium aluminum hydride, lies in its efficacy for reducing carboxylic acids to primary alcohols.

Materials:

-

5-Chloro-2-iodobenzoic acid

-

Sodium borohydride (NaBH₄)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-chloro-2-iodobenzoic acid in anhydrous THF.

-

Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride portion-wise, followed by the slow, dropwise addition of boron trifluoride etherate. The in-situ generation of diborane facilitates the reduction.

-

Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of methanol, followed by water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).[8]

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.

Key Reactions and Mechanistic Insights

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling selective functionalization at the C2 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9][10][11] For this compound, the reaction occurs selectively at the iodo-substituted position.

Mechanism: The catalytic cycle involves three key steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel, add this compound, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction: Heat the mixture under an inert atmosphere to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography to isolate the biaryl product.

Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.[12][13][14][15][16]

Mechanism: The reaction involves a palladium cycle similar to the Suzuki coupling, and a copper cycle that generates the reactive copper(I) acetylide species. This copper acetylide then undergoes transmetalation with the palladium intermediate.

Caption: Interlinked catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: In a reaction vessel under an inert atmosphere, combine this compound, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

-

Solvent and Reagents: Dissolve the components in a suitable solvent, typically an amine base like triethylamine or diisopropylamine, which also serves as the base. Add the terminal alkyne (1.1-1.5 equivalents).

-

Reaction: Stir the mixture at room temperature or with gentle heating until completion.

-

Work-up and Purification: Filter the reaction mixture to remove amine salts, and concentrate the filtrate. Dissolve the residue in an organic solvent, wash with water, dry, and purify by column chromatography.

Applications in Research and Drug Development

The structural motifs accessible from this compound are prevalent in many biologically active compounds and advanced materials.

-

Pharmaceutical Intermediates: Halogenated aromatic compounds are crucial in medicinal chemistry.[17] This molecule serves as a precursor for synthesizing complex scaffolds found in potential therapeutics. The ability to perform sequential, site-selective cross-couplings allows for the construction of diverse molecular libraries for high-throughput screening.

-

Building Block for Complex Molecules: The ortho-relationship between the reactive iodine and the hydroxymethyl group allows for the synthesis of heterocyclic compounds through subsequent intramolecular reactions after an initial cross-coupling step.

-

Materials Science: Aryl-alkynes and biaryl structures derived from this starting material are key components in the synthesis of organic light-emitting diodes (OLEDs), polymers, and other functional organic materials.[18]

Safety and Handling

This compound requires careful handling due to its potential hazards. Adherence to standard laboratory safety protocols is essential.

GHS Hazard Information

| Hazard Class | Code | Statement |

| Acute Toxicity | H302+H332 | Harmful if swallowed or if inhaled[19] |

| Skin Irritation | H315 | Causes skin irritation[19] |

| Eye Irritation | H319 | Causes serious eye irritation[19] |

| Specific target organ toxicity | H335 | May cause respiratory irritation[19] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by the strategic placement of its chloro, iodo, and hydroxymethyl functional groups. Its capacity for selective palladium-catalyzed cross-coupling reactions at the C-I bond makes it an invaluable tool for the efficient construction of complex biaryl and aryl-alkyne structures. This guide provides the foundational knowledge and practical protocols for researchers to effectively leverage the synthetic potential of this versatile building block in drug discovery, materials science, and broader chemical research.

References

-

LookChem. This compound CAS 82386-90-1. Available from: [Link]

-

GlobalChemMall. This compound. Available from: [Link]

-

PubChemLite. This compound (C7H6ClIO). Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. Available from: [Link]

-

MDPI. Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions. Available from: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Methanol. Available from: [Link]

-

Bentham Science. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

Organic Syntheses. (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Available from: [Link]

-

PubChem. (2-Bromo-5-iodophenyl)methanol | C7H6BrIO | CID 53424372. Available from: [Link]

-

Chemsrc. (5-Bromo-2-chlorophenyl)methanol | CAS#:149965-40-2. Available from: [Link]

-

NIST. Chemical Properties of Benzenemethanol, 2-chloro-«alpha»-methyl- (CAS 13524-04-4). Available from: [Link]

-

Carl Roth. Safety Data Sheet: Methanol. Available from: [Link]

-

ResearchGate. Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine.... Available from: [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

-

ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. Available from: [Link]

-

IJSBAR. Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

YouTube. Sonogashira cross-coupling reaction. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

- Google Patents. CN103664527A - Clean preparation method for 2,4-dichloro-alpha-chloromethyl benzyl alcohol.

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

Sources

- 1. Cas 82386-90-1,this compound | lookchem [lookchem.com]

- 2. globalchemmall.com [globalchemmall.com]

- 3. This compound CAS#: 82386-90-1 [amp.chemicalbook.com]

- 4. PubChemLite - this compound (C7H6ClIO) [pubchemlite.lcsb.uni.lu]

- 5. chemos.de [chemos.de]

- 6. carlroth.com [carlroth.com]

- 7. actylislab.com [actylislab.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Yoneda Labs [yonedalabs.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Buy (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol | 1298086-29-9 [smolecule.com]

- 19. 2-Chloro-5-iodobenzyl alcohol | 1035155-69-1 [sigmaaldrich.com]

- 20. biosynth.com [biosynth.com]

SEO-Driven Long-Tail Keywords for (5-Chloro-2-iodophenyl)methanol

Synthesis & Preparation:

-

Synthesis of this compound from 2-chloro-5-iodobenzoic acid

-

Reduction of 2-chloro-5-iodobenzoic acid to the corresponding benzyl alcohol

-

Borane-THF reduction of substituted benzoic acids

-

This compound synthesis protocol

-

Preparation of 5-chloro-2-iodobenzyl alcohol for organic synthesis

-

Industrial scale synthesis of this compound

-

Purification of this compound by column chromatography

-

Starting materials for this compound synthesis

Chemical Reactions & Synthetic Utility:

-

Suzuki coupling reactions with this compound derivatives

-

Palladium-catalyzed cross-coupling of 5-chloro-2-iodobenzyl alcohol

-

Sonogashira coupling of terminal alkynes with this compound

-

Oxidation of this compound to 5-chloro-2-iodobenzaldehyde

-

Use of this compound as a pharmaceutical building block

-

Protecting group strategies for this compound

-

Etherification reactions of 5-chloro-2-iodobenzyl alcohol

-

Esterification of this compound

Applications in Research and Drug Discovery:

-

This compound in the synthesis of SGLT2 inhibitors

-

Role of halogenated benzyl alcohols in medicinal chemistry

-

This compound as an intermediate for API synthesis

-

Fragment-based drug design using 5-chloro-2-iodobenzyl alcohol

-

Synthesis of novel heterocyclic compounds from this compound

-

Application of this compound in materials science

-

Biologically active molecules derived from this compound

Analytical & Spectroscopic Data:

-

¹H NMR spectrum of this compound

-

¹³C NMR analysis of 5-chloro-2-iodobenzyl alcohol

-

Mass spectrometry of this compound

-

FTIR spectrum of this compound

-

HPLC purity analysis of this compound

-

Characterization of this compound

-

Expected NMR chemical shifts for 5-chloro-2-iodobenzyl alcohol

Safety & Handling:

-

This compound MSDS information

-

Safe handling procedures for 5-chloro-2-iodobenzyl alcohol

-

Toxicological properties of this compound

-

Personal protective equipment for handling halogenated organic compounds

-

Storage and disposal of this compound

Introduction

This compound is a halogenated aromatic alcohol that serves as a crucial intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a chloro, an iodo, and a hydroxymethyl group on a benzene ring, offers multiple reaction sites for synthetic transformations.[1] The presence of the iodine atom is particularly significant, as it provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, which are fundamental for the construction of carbon-carbon bonds.[2][3] The chloro-substituent and the primary alcohol functional group further enhance its synthetic versatility, allowing for a wide range of modifications.

This guide provides a comprehensive overview of this compound, tailored for researchers and drug development professionals. It covers its physicochemical properties, a detailed synthetic protocol, key synthetic applications, analytical characterization, and safety considerations, aiming to equip scientists with the knowledge to effectively utilize this valuable building block in their research endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| CAS Number | 82386-90-1 | [4] |

| Molecular Formula | C₇H₆ClIO | [1] |

| Molecular Weight | 268.48 g/mol | [1] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 102-104 °C | [1] |

| Boiling Point | 316 °C | [1] |

| Density | 1.955 g/cm³ | [1] |

| InChIKey | MGLGJZWGRMOAJS-UHFFFAOYSA-N | [6] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the commercially available 2-chlorobenzoic acid. The first step involves the synthesis of the key intermediate, 2-chloro-5-iodobenzoic acid, followed by its reduction to the target benzyl alcohol.

Synthesis of 2-Chloro-5-iodobenzoic Acid

A common route to 2-chloro-5-iodobenzoic acid is through the diazotization of an amino-substituted precursor followed by a Sandmeyer-type reaction.[7][8]

Causality Behind Experimental Choices:

-

Diazotization: The use of sodium nitrite in an acidic medium (sulfuric acid) converts the primary amine group of 5-amino-2-chlorobenzoic acid into a diazonium salt. This is a classic and reliable method for generating this highly reactive intermediate. The reaction is performed at low temperatures (0-10 °C) to prevent the premature decomposition of the unstable diazonium salt.[7]

-

Iodination: The introduction of potassium iodide to the diazonium salt solution results in the displacement of the diazonium group by iodide, a reaction favored by the excellent leaving group nature of dinitrogen gas.[7]

-

Purification: The crude product is purified by recrystallization from a suitable solvent like toluene to remove impurities, yielding a product with high purity.[7]

Reduction of 2-Chloro-5-iodobenzoic Acid to this compound

The reduction of the carboxylic acid functional group to a primary alcohol is a standard transformation in organic synthesis. While various reducing agents can be employed, borane complexes such as borane-tetrahydrofuran (BH₃·THF) are particularly effective for this purpose due to their high selectivity for carboxylic acids over other functional groups.

Causality Behind Experimental Choices:

-

Reducing Agent: Borane-THF is chosen for its chemoselectivity. Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), borane will not reduce the chloro or iodo substituents on the aromatic ring.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is compatible with the borane reagent and effectively solubilizes the starting material. The anhydrous condition is crucial to prevent the quenching of the reducing agent by water.

-

Work-up: The reaction is quenched by the slow addition of methanol, which reacts with the excess borane. An aqueous work-up with extraction is then performed to isolate the product.

-

Purification: Column chromatography is a standard and effective method for purifying the final product to a high degree, ensuring it is suitable for subsequent synthetic steps.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-iodobenzoic Acid [7][8]

-

To a solution of 2000 g of 20% aqueous sulfuric acid, add 123 g of 5-amino-2-chlorobenzoic acid. Maintain the temperature of the reaction between 0 and 10 °C.

-

Prepare an aqueous solution of sodium nitrite (51 g of sodium nitrite dissolved in 200 g of water). Add this solution dropwise to the reaction mixture while maintaining the temperature between 0 and 10 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, add 1.2 g of urea and cool the mixture to 0 °C with stirring.

-

Rapidly add a solution of potassium iodide (130 g of KI dissolved in 500 g of water) and continue stirring until no more gas evolves, then stir for an additional 30 minutes.

-

Filter the reaction mixture and wash the solid with 200 g of water to obtain a brown solid.

-

Dissolve the solid in 400 g of ethyl acetate and wash sequentially with 300 mL of 1N hydrochloric acid, 300 mL of 10% sodium bisulfite solution, and 400 mL of saturated brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from toluene to obtain 2-chloro-5-iodobenzoic acid as a pale yellow solid.

Step 2: Reduction to this compound

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-5-iodobenzoic acid (1 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF, approx. 1.5-2.0 eq.) via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C and slowly quench the excess borane by the dropwise addition of methanol.

-

Remove the solvents under reduced pressure.

-

Add water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a white to off-white solid.

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Key Reactions and Synthetic Utility

The synthetic utility of this compound stems from its three distinct functional handles: the iodo group, the chloro group, and the primary alcohol.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is highly reactive towards oxidative addition to Pd(0) catalysts, making it an excellent substrate for a variety of cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent (boronic acid or ester) to form a new C-C bond.[9] This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals.[2]

-

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, providing access to arylalkynes.[3] These are valuable intermediates for the synthesis of more complex molecules.[10]

Reactions of the Hydroxymethyl Group

The primary alcohol can be readily transformed into other functional groups:

-

Oxidation: Oxidation of the alcohol to the corresponding aldehyde (5-chloro-2-iodobenzaldehyde) provides a key intermediate for reactions such as reductive amination, Wittig reactions, and aldol condensations.[11]

-

Etherification/Esterification: The alcohol can be converted to ethers or esters to introduce different substituents or to act as a protecting group.

Signaling Pathway Diagram (Illustrative Suzuki Coupling)

Caption: A simplified diagram of the Suzuki-Miyaura coupling catalytic cycle.

Applications in Medicinal Chemistry and Drug Discovery

Halogenated compounds, particularly those containing chlorine, are prevalent in many FDA-approved drugs.[2][12] The presence of a chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The iodo-substituent in this compound makes it a valuable building block for introducing the 5-chloro-2-substituted benzyl motif into potential drug candidates through cross-coupling reactions. For instance, the structurally related 2-chloro-5-iodobenzoic acid is an intermediate in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.[13] This highlights the potential of this compound derivatives in the development of new therapeutic agents.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the CH₂OH group, and the hydroxyl proton. The aromatic signals will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule, with the chemical shifts influenced by the attached substituents.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl). Predicted m/z for the protonated molecule [M+H]⁺ is 268.92248.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the alcohol group.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[14]

-

Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14]

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[14]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[14]

-

Store in a tightly closed container in a cool, dry place.[14]

-

Always consult the latest Safety Data Sheet (SDS) before handling this compound.[14]

References

-

This compound (C7H6ClIO) - PubChemLite. Available at: [Link]

-

This compound (C7H6ClIO) - PubChemLite. Available at: [Link]

-

Supporting information for - The Royal Society of Chemistry. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

Supporting Information - Wiley-VCH. Available at: [Link]

-

This compound - GlobalChemMall. Available at: [Link]

-

Cas 82386-90-1,this compound | lookchem. Available at: [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]

-

Records of Natural Products-SI - ACG Publications. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. Available at: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

-

Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. - ResearchGate. Available at: [Link]

- CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. Available at: [Link]

-

A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. Available at: [Link]

-

Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds - The Royal Society of Chemistry. Available at: [Link]

-

WO/2022/074631 A PROCESS FOR PREPARING SGLT2 INHIBITOR INTERMEDIATE 2-CHLORO-5-IODOBENZOIC ACID - WIPO Patentscope. Available at: [Link]

Sources

- 1. Cas 82386-90-1,this compound | lookchem [lookchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions [mdpi.com]

- 4. globalchemmall.com [globalchemmall.com]

- 5. This compound CAS#: 82386-90-1 [amp.chemicalbook.com]

- 6. PubChemLite - this compound (C7H6ClIO) [pubchemlite.lcsb.uni.lu]

- 7. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. methanex.com [methanex.com]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 14. biosynth.com [biosynth.com]

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

An In-Depth Technical Guide to the Cell Nucleus for Advanced Research and Therapeutic Development.

Introduction

The cell nucleus, far from being a mere static repository of genetic information, is a dynamic, highly organized organelle central to cellular function, identity, and fate.[1] For researchers, scientists, and drug development professionals, a deep understanding of the nucleus is paramount for deciphering disease mechanisms and designing effective therapeutics. This guide eschews a conventional textbook structure, instead focusing on the primary technical challenges and research frontiers in nuclear biology. As a senior application scientist, the following sections are designed to provide not only protocols but also the underlying rationale and field-proven insights necessary to generate robust, reproducible, and meaningful data. We will explore the nucleus through the lenses of its architecture, the dynamics of its chromatin, the regulation of molecular traffic, its physical properties, and its potential as a therapeutic target.

Section 1: Elucidating the 3D/4D Nuclear Architecture

Understanding the spatial and temporal organization of the genome—the "4D Nucleome"—is critical, as this architecture is intrinsically linked to gene function and regulation.[2] Alterations in nuclear structure are hallmarks of numerous diseases, including cancer and laminopathies. The primary challenge is to visualize these nanoscale structures within the context of a living or near-native cell.

Advanced Imaging of Nuclear Structures

Conventional microscopy is insufficient to resolve the fine details of nuclear organization. Super-resolution microscopy and advanced electron microscopy are essential tools. DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography), in particular, offers single-nanometer localization precision, making it ideal for mapping the positions of individual proteins.[3]

Field-Proven Insight: While Total Internal Reflection Fluorescence (TIRF) microscopy provides the highest contrast for DNA-PAINT, it is limited to structures near the coverslip.[3] To overcome this, we recommend a protocol combining ultrathin physical cryosectioning with DNA-PAINT, which allows for the imaging of deep nuclear proteins with unprecedented resolution.

This protocol is adapted for imaging nuclear proteins in fixed cells and tissues at the single-antibody level.[3]

A. Sample Preparation & Fixation:

-

Culture cells on high-precision glass coverslips. For tissues, prepare 5-10 µm cryosections.

-

Fix samples with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Quench fixation with 100 mM NH4Cl in PBS for 10 minutes.

-

Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

-

Block with a solution of 5% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS for 1 hour.

B. Immunostaining:

-

Incubate with primary antibody against the nuclear protein of interest (e.g., Lamin A/C, histone variants) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS containing 0.1% Tween-20.

-

Incubate with a secondary antibody conjugated to a unique DNA oligonucleotide (the "docking strand") for 1 hour at room temperature.

-

Wash thoroughly to remove unbound antibodies.

C. Cryosectioning (for deep nuclear imaging):

-

Embed the fixed and stained sample in a suitable cryoprotectant medium.

-

Flash-freeze the sample in liquid nitrogen.

-

Using an ultramicrotome, cut ultrathin sections (50-100 nm).

-

Transfer sections to a coverslip for imaging.

D. DNA-PAINT Imaging:

-

Prepare the imaging buffer containing fluorescently-labeled "imager strands" (complementary to the docking strand) at a concentration of 0.1-1 nM.

-

Mount the coverslip onto the microscope.

-

Acquire images using a TIRF or HiLo illumination setup. Thousands of frames are collected as imager strands transiently bind to and unbind from docking strands, creating the "blinking" effect necessary for super-resolution reconstruction.

E. Data Analysis:

-

Use localization software (e.g., Picasso) to identify the precise coordinates of each binding event.

-

Reconstruct the super-resolution image from the localized coordinates.

-

Perform quantitative analysis, such as cluster analysis or distance measurements.

Causality: The transient binding of imager strands is the core principle. The low concentration ensures that, on average, only one imager is bound per diffraction-limited spot at any given time, allowing its center to be precisely localized. Cryosectioning provides physical, rather than optical, sectioning, eliminating out-of-focus light and enabling high-contrast imaging anywhere in the nucleus.[3]

Visualization of the Nuclear Imaging Workflow

The following diagram illustrates the key stages of the cryosectioning-enhanced DNA-PAINT workflow.

Caption: Workflow for tokPAINT super-resolution imaging of nuclear proteins.

Section 2: Mapping Chromatin Dynamics and Regulatory Landscapes

Chromatin is not static; it is a dynamic structure controlled by proteins like histone chaperones and chromatin remodelers.[4] Its state—open (euchromatin) or closed (heterochromatin)—dictates gene accessibility. Mapping histone modifications and transcription factor binding sites across different cell types is fundamental to understanding gene regulation.[5]

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-seq remains the gold standard for genome-wide profiling of protein-DNA interactions. It allows researchers to identify the binding sites of histone modifications, transcription factors, and other chromatin-associated proteins.

Field-Proven Insight: A critical, often overlooked, step for self-validation is the inclusion of a spike-in control. This is particularly important when comparing chromatin states across different conditions or cell types where global changes in histone modifications might occur. A spike-in of chromatin from a different species (e.g., Drosophila) with a known antibody target allows for normalization and accurate quantification of changes.

A. Cell Cross-linking and Lysis:

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the cell culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells with a series of buffers to isolate the nuclei.

B. Chromatin Shearing:

-

Resuspend the nuclear pellet in a shearing buffer.

-

Shear chromatin to an average size of 200-600 bp using a sonicator. Causality: This step is critical for resolution. Shorter fragments allow for more precise mapping of the binding site.

-

Centrifuge to pellet debris. The supernatant contains the soluble chromatin.

C. Immunoprecipitation (IP):

-

Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.

-

Set aside a small aliquot of the chromatin as an "Input" control.

-

Add the specific antibody for the protein of interest to the remaining chromatin and incubate overnight at 4°C with rotation.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively with a series of low-salt, high-salt, and LiCl buffers to remove non-specifically bound chromatin.

D. Elution and DNA Purification:

-

Elute the complexes from the beads.

-

Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

E. Library Preparation and Sequencing:

-

Perform end-repair, A-tailing, and ligation of sequencing adapters to the purified DNA fragments.

-

Amplify the library by PCR.

-

Sequence the library on a next-generation sequencing platform.

F. Data Analysis:

-

Align sequence reads to the reference genome.

-

Use a peak-calling algorithm (e.g., MACS2) to identify regions of enrichment in the IP sample relative to the Input control.

-

Perform downstream analysis, such as motif discovery, peak annotation, and differential binding analysis.

Comparison of Chromatin Profiling Techniques

Several techniques exist for analyzing chromatin. The choice depends on the specific research question, starting material, and desired resolution.

| Category | Technique | Principle | Starting Material | Resolution |

| Protein-DNA Binding | ChIP-seq | Immunoprecipitation of cross-linked chromatin followed by sequencing. | 10^5 - 10^7 cells | ~100-200 bp |

| Protein-DNA Binding | CUT&RUN | Antibody-targeted nuclease cleavage of native chromatin in situ. | 10^2 - 10^5 cells | ~50 bp |

| Open Chromatin | ATAC-seq | Transposase-mediated "tagmentation" of accessible DNA regions. | 500 - 50,000 cells | High |

| 3D Interactions | Hi-C | Proximity ligation of cross-linked chromatin fragments to map genome-wide contacts. | >10^6 cells | 5 kb - 1 Mb |

Section 3: Dissecting Nucleo-cytoplasmic Transport

The nuclear envelope is a barrier that necessitates regulated transport of macromolecules through Nuclear Pore Complexes (NPCs).[6] This process is fundamental for gene expression (mRNA export) and signaling (protein import). Defective nucleo-cytoplasmic transport (NCT) is implicated in neurodegenerative diseases and cancer.[7]

In Vitro Nuclear Import/Export Assay

This assay reconstitutes the transport process using permeabilized cells, cytosol extracts, and a fluorescently labeled cargo protein. It allows for the detailed mechanistic study of transport factors.

Field-Proven Insight: The quality of the cytosolic extract is paramount. A common failure point is the depletion of RanGTP. It is crucial to include an energy-regenerating system (ATP, GTP, creatine phosphate, and creatine kinase) in the reaction to maintain the RanGTP/GDP gradient that drives transport.

A. Preparation of Components:

-

Permeabilized Cells: Grow HeLa cells on coverslips. Treat with a low concentration of digitonin, which selectively permeabilizes the plasma membrane while leaving the nuclear envelope intact.

-

Cytosolic Extract: Prepare a crude extract from a large batch of cultured cells (e.g., HeLa or Xenopus eggs) that serves as a source of transport factors like importins, exportins, and Ran.

-

Fluorescent Cargo: Purify a recombinant protein containing a Nuclear Localization Signal (NLS) and label it with a fluorescent dye (e.g., FITC or Alexa Fluor 488).

B. Import Reaction:

-

On a slide, place a coverslip with permeabilized cells, cell-side down, onto a 20 µL drop of transport buffer.

-

The transport buffer should contain: the cytosolic extract, the fluorescent cargo, and an energy-regenerating system.

-

Incubate in a humidified chamber at 30°C for 30 minutes.

-

Wash the coverslip gently in transport buffer to remove unbound cargo.

-

Fix the cells with 4% paraformaldehyde.

C. Visualization and Quantification:

-

Mount the coverslip onto a slide with mounting medium containing DAPI to stain the nucleus.

-

Image using a fluorescence microscope.

-

Quantify the import by measuring the mean fluorescence intensity inside the nucleus compared to the cytoplasm. A successful import will show a strong accumulation of the fluorescent signal in the DAPI-stained area.

Self-Validation: The system's integrity is validated by running parallel negative controls. An essential control is to perform the reaction on ice or to omit the energy-regenerating system; both conditions should block active transport and result in no nuclear accumulation of the cargo.

Visualization of the Nucleo-cytoplasmic Transport Cycle

This diagram illustrates the RanGTP/GDP gradient-driven cycle for nuclear import.

Caption: The Ran-GTP gradient drives the nuclear import cycle.

Section 4: Investigating Nuclear Mechanobiology and Lamina Integrity

The nucleus is not only a biochemical hub but also a complex mechanical object that resists physical deformation.[8] Nuclear mechanics, dictated primarily by the lamina and chromatin, are crucial in processes like cell migration and mechanotransduction.

Probing Nuclear Stiffness with Atomic Force Microscopy (AFM)

AFM is a powerful technique for measuring the mechanical properties of individual nuclei with piconewton force sensitivity. It uses a flexible cantilever with a sharp tip to indent the nucleus and measure the resulting force and deformation.[8]

A. Sample Preparation:

-

Isolate nuclei from cultured cells using a dounce homogenizer and a sucrose gradient centrifugation protocol.

-

Adhere the isolated nuclei to a poly-L-lysine coated glass-bottom dish.

-

Keep the nuclei submerged in a physiologically relevant buffer throughout the experiment.

B. AFM Setup and Calibration:

-

Select a cantilever with an appropriate spring constant (typically 0.01-0.1 N/m for biological samples).

-

Calibrate the cantilever's spring constant and the photodiode sensitivity using the thermal noise method.

C. Force Measurement:

-

Position the AFM tip over an individual nucleus using the optical microscope.

-

Approach the surface and perform a force-distance curve:

-

The cantilever is lowered onto the nucleus at a constant velocity.

-

The deflection of the cantilever is recorded as a function of its vertical position.

-

The cantilever is then retracted.

-

-

Repeat this process at multiple points on the nucleus and on multiple nuclei to ensure statistical significance.

D. Data Analysis:

-

Convert the force-distance curves into force-indentation curves.

-

Fit the indentation portion of the curve to a mechanical model (e.g., the Hertz model) to calculate the Young's Modulus (E), a measure of stiffness. Causality: The Hertz model relates the applied force to the indentation depth for a spherical indenter on an elastic half-space, allowing for the extraction of the material's intrinsic stiffness.

Nuclear Membrane Integrity Assay

Nuclear envelope rupture can lead to DNA damage and inflammation.[9] A functional assay to assess membrane integrity involves challenging isolated nuclei with high salt concentrations and monitoring the release of nuclear contents.[10]

A. Nuclei Isolation:

-

Isolate nuclei from control and experimental cell populations as described in the AFM protocol.

-

Resuspend the final nuclear pellet in a low-salt buffer.

B. Salt Challenge:

-

Prepare a series of buffers with increasing concentrations of NaCl (e.g., 50 mM to 600 mM).

-

Aliquot the nuclear suspension into different tubes.

-

Add the different salt buffers to the nuclei and incubate for a set time (e.g., 15 minutes) at 4°C.

C. Measurement of Nucleotide Release:

-

Pellet the remaining intact nuclei by centrifugation.

-

Transfer the supernatant, which contains released nuclear contents, to a new tube.

-

Measure the absorbance of the supernatant at 260 nm (A260) to quantify the released nucleotides (DNA/RNA).

-

To determine the total releasable pool, lyse an aliquot of untreated nuclei completely with a high concentration of detergent and measure its A260.

D. Data Analysis:

-

Calculate the percentage of nucleotide release for each salt concentration relative to the total pool.

-

Plot the percentage of release versus the salt concentration.

-

Determine the salt concentration required to release 50% of the nucleotides (the SF50 value). A lower SF50 value indicates a more fragile nuclear membrane. This allows for a semi-quantitative comparison of nuclear integrity between samples.[10]

Section 5: Advanced Approaches for Therapeutic Targeting of the Nucleus

The nucleus and its components, particularly nuclear receptors, are prime targets for drug discovery.[11][12] Furthermore, the advent of CRISPR-based technologies has opened the door to directly editing the nuclear genome for therapeutic purposes.[13]

CRISPR-dCas9 for Locus-Specific Imaging and Epigenome Editing

While Cas9 is known for gene editing, a catalytically "dead" version (dCas9) can be used to target specific genomic loci without cutting the DNA. Fusing dCas9 to fluorescent proteins allows for live-cell imaging of chromosome dynamics, while fusing it to epigenetic modifiers (e.g., histone acetyltransferases or methyltransferases) enables targeted "epigenome editing" to modulate gene expression.[14]

This workflow describes how to use a dCas9-based activator system (e.g., dCas9-VPR) to turn on a specific target gene.

Caption: Workflow for targeted gene activation using the CRISPR-dCas9 system.

Causality and Validation: The specificity of this system is conferred by the gRNA sequence, which directs the dCas9-effector fusion protein to a unique genomic location. Validation is absolutely required to ensure on-target efficacy and assess off-target effects. Quantitative RT-PCR is the primary method to confirm transcriptional activation. It is also critical to perform a control experiment with a non-targeting gRNA to ensure the observed effects are specific to the targeted locus.

References

- Always on the Move: Overview on Chromatin Dynamics within Nuclear Processes. (2025).

- Image quality and quality control in diagnostic nuclear medicine.

- A survey of physical methods for studying nuclear mechanics and mechanobiology. NIH.

- Nuclear receptors as drug targets: new developments in coregulators, orphan receptors and major therapeutic areas. PubMed.

- Regulatory Guide 1.197, Demonstrating Control Room Envelope Integrity and Nuclear Power Reactors. NRC Web.

- Nuclear Physics: Quantitative Single-Cell Approaches to Nuclear Organization and Gene Expression. PubMed Central.

- Understanding the role of mechanics in nucleocytoplasmic transport. (2022). PubMed Central.

- CRISPR-based strategies for studying regulatory elements and chromatin structure in mammalian gene control. PubMed Central.

- Teaming Up to Navigate Nuclear Architecture. Biophysical Society.

- Nuclear Envelope Integrity in Health and Disease: Consequences on Genome Instability and Inflamm

- Single Nucleus RNA Sequencing: Advantages and Drawbacks. (2023). Singular Genomics.

- Nucleocytoplasmic Transport: Regulatory Mechanisms and the Implications in Neurodegener

- Microscopy methods for the in vivo study of nanoscale nuclear organiz

- Dynamics of nuclear architecture during early embryonic development and lessons

- CRISPR/Cas-Based Techniques for Live-Cell Imaging and Bioanalysis. (2025).

- Systematic analysis of chromatin state dynamics in nine human cell types. PubMed Central.

- HYBRID IMAGING IN CONVENTIONAL NUCLEAR MEDICINE. EANM.

- Nuclear receptors as pharmacological targets, where are we now?. PubMed Central.

- Proteomic Analysis of Bovine Nucleolus. Oxford Academic.

- Resources and challenges for integrative analysis of nuclear architecture d

- CRISPR-based technologies for the manipulation of eukaryotic genomes. PubMed Central.

- How to Write a Protocol: Part 1. (2015). Journal of Nuclear Medicine Technology.

- Nuclear pores safeguard the integrity of the nuclear envelope. (2025).

- Nuclear Receptors: Recent Drug Discovery for Cancer Therapies. Oxford Academic.

- Chrom

- Single-nuclei RNA-seq processing. Advanced Single-Cell Analysis with Bioconductor.

- Single Cell Imaging of Nuclear Architecture Changes. (2019). Frontiers.

- Isolation, Purity Assessment, and Proteomic Analysis of Nuclei. PubMed.

- Understanding the mechanism of the nucleocytoplasmic transport cycle. (2013).

- Radiotracer and Radiopharmaceutical Chemistry. National Academies of Sciences, Engineering, and Medicine.

- Chromatin Dynamics: Tracking Epigenomic St

- The nuclear membrane integrity assay. PubMed.

- How to write a protocol: part 2. PubMed.

- Nuclear dynamics: Formation of bodies and trafficking in plant nuclei. Frontiers.

- Nucleocytoplasmic transport of macromolecules. PubMed Central.

- Chromatin Profiling Techniques: Exploring the Chromatin Environment and Its Contributions to Complex Traits. MDPI.

- Filter Integrity Test. IAEA.

- Cell Surface Shaving-Based Proteomic Profiling of the Surfaceome in P

- Cryosectioning-enabled super-resolution microscopy for studying nuclear architecture at the single protein level. (2024). bioRxiv.

- Nuclear Medicine Protocols. Radiology of Indiana.

- Perspectives on single-nucleus RNA sequencing in different cell types and tissues. (2023).

- Small Nuclear RNA Base Editing a Safer Alternative to CRISPR, UC San Diego Researchers Find. (2025). UC San Diego Health.

- The Nucleus: The Future of CRISPR and Genetic Medicines. (2025). YouTube.

- 4-D Nucleome Mapping Opens New Vision of Dynamic DNA Architecture. (2026). Evolution News.

- Cell nucleus. Wikipedia.

- Post-translational sorting to the Nucleus. (2022). YouTube.

- Drugmakers go nuclear, continuing push into radiopharmaceuticals. (2025).

- Methods for Studying the Nuclei and Chromosomes of Dinoflagellates. (2025).

- Functional Proteomic Analysis of Human Nucleolus. Molecular Biology of the Cell (MBoC).

- Molecular Methods for Studying Nuclear Genome Organiz

| Category | Long-tail Keyword |

| Nuclear Architecture & Imaging | high-resolution imaging of nuclear lamina organization |

| Nuclear Architecture & Imaging | quantitative analysis of 4D nucleome data |

| Nuclear Architecture & Imaging | step-by-step protocol for DNA-PAINT super-resolution microscopy |

| Nuclear Architecture & Imaging | cryosectioning protocol for intracellular electron microscopy |

| Nuclear Architecture & Imaging | comparing STORM, PALM, and DNA-PAINT for nuclear protein imaging |

| Chromatin Dynamics | ChIP-seq protocol with spike-in normalization for histone modifications |

| Chromatin Dynamics | troubleshooting low yield in chromatin immunoprecipitation experiments |

| Chromatin Dynamics | computational pipeline for differential ChIP-seq peak analysis |

| Chromatin Dynamics | how to map enhancer-promoter interactions using Hi-C |

| Chromatin Dynamics | advantages of CUT&RUN over ChIP-seq for transcription factor profiling |

| Nucleo-cytoplasmic Transport | in vitro nuclear import assay protocol using permeabilized HeLa cells |

| Nucleo-cytoplasmic Transport | troubleshooting RanGTP gradient in nuclear transport assays |

| Nucleo-cytoplasmic Transport | quantitative fluorescence microscopy for measuring nuclear import kinetics |

| Nucleo-cytoplasmic Transport | role of nuclear pore complex in neurodegenerative disease models |

| Nucleo-cytoplasmic Transport | assays for measuring nuclear export of mRNA |

| Nuclear Mechanobiology | how to measure nuclear stiffness using atomic force microscopy |

| Nuclear Mechanobiology | protocol for isolating nuclei for mechanical measurements |

| Nuclear Mechanobiology | Hertz model application for calculating Young's modulus of the nucleus |

| Nuclear Mechanobiology | nuclear envelope integrity assay using salt fragility method |

| Nuclear Mechanobiology | linking nuclear mechanics to cell migration through confined spaces |

| Therapeutic Targeting | CRISPR dCas9-VPR protocol for targeted gene activation |

| Therapeutic Targeting | designing guide RNAs for specific promoter targeting |

| Therapeutic Targeting | validating on-target gene activation using qRT-PCR and western blot |

| Therapeutic Targeting | methods for assessing off-target effects of CRISPR epigenome editing |

| Therapeutic Targeting | screening for small molecule inhibitors of nuclear receptor activity |

Sources

- 1. Cell nucleus - Wikipedia [en.wikipedia.org]

- 2. scienceandculture.com [scienceandculture.com]

- 3. Cryosectioning-enabled super-resolution microscopy for studying nuclear architecture at the single protein level | bioRxiv [biorxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Systematic analysis of chromatin state dynamics in nine human cell types - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleocytoplasmic transport of macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nucleocytoplasmic Transport: Regulatory Mechanisms and the Implications in Neurodegeneration | MDPI [mdpi.com]

- 8. A survey of physical methods for studying nuclear mechanics and mechanobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nuclear Envelope Integrity in Health and Disease: Consequences on Genome Instability and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The nuclear membrane integrity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nuclear receptors as drug targets: new developments in coregulators, orphan receptors and major therapeutic areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nuclear receptors as pharmacological targets, where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. CRISPR-based strategies for studying regulatory elements and chromatin structure in mammalian gene control - PMC [pmc.ncbi.nlm.nih.gov]

This guide delves into the foundational and exploratory phases of drug discovery, offering a technical roadmap for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of protocols, we will explore the scientific rationale and strategic decision-making that underpin the journey from a biological hypothesis to a promising lead compound. Our focus is on establishing a robust, self-validating framework for the initial, and arguably most critical, stages of therapeutic innovation.

Section 1: The Bedrock of Discovery - Foundational Research and Target Identification

The inception of any new therapeutic lies in a deep understanding of disease biology. Foundational research, often curiosity-driven, provides the essential knowledge of cellular pathways, molecular interactions, and pathological mechanisms that illuminate potential points of therapeutic intervention.[1][2] The primary objective of this phase is to identify and validate a biological target—typically a protein or gene—that plays a causative role in the disease.[3][4]

The Genesis of a Hypothesis: Target Identification Strategies

Target identification is a multidisciplinary endeavor, integrating data from genomics, proteomics, and pathophysiology to pinpoint molecules of interest.[3][5] The key is to build a compelling case for a target's role in the disease, a process that relies on a convergence of evidence from multiple sources.

Integrative Strategies for Target Identification:

-

Genomic & Transcriptomic Analysis: High-throughput sequencing of patient tissues can reveal genetic mutations or altered gene expression profiles associated with a specific disease.

-

Proteomic Profiling: Mass spectrometry-based proteomics can identify proteins that are differentially expressed or post-translationally modified in diseased versus healthy states.

-

Functional Genomics: Large-scale screening using technologies like RNA interference (RNAi) or CRISPR-Cas9 can systematically inactivate genes to identify those essential for disease progression.

-

Chemical Biology Approaches: The use of small molecule probes with known mechanisms of action can help elucidate the function of specific proteins in a cellular context.

From Correlation to Causation: The Imperative of Target Validation

Identifying a potential target is only the first step; validating its role in the disease is paramount to avoid costly late-stage failures.[4][6] Target validation aims to provide definitive evidence that modulating the target will have the desired therapeutic effect.[4][7]

This protocol outlines a standard workflow for validating a putative cancer target using CRISPR-Cas9 technology to create a gene knockout in a relevant cancer cell line.[8][9][10][11]

Objective: To determine if the genetic ablation of Target-X inhibits cancer cell proliferation.

Methodology:

-

sgRNA Design and Cloning:

-

Design two to three single-guide RNAs (sgRNAs) targeting a critical exon of the Target-X gene using a publicly available design tool.

-

Synthesize and clone the sgRNAs into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).

-

-

Lentivirus Production:

-

Co-transfect the lentiviral vector containing the sgRNA/Cas9 cassette along with packaging plasmids into HEK293T cells.

-

Harvest the lentiviral particles from the cell culture supernatant after 48-72 hours.

-

-

Cell Line Transduction:

-

Transduce the target cancer cell line with the lentiviral particles at a low multiplicity of infection (MOI) to ensure single viral integration per cell.

-

-

Selection and Clonal Isolation:

-

Select for successfully transduced cells by adding puromycin to the culture medium.

-

Isolate single-cell clones to establish a homogenous population of knockout cells.

-

-

Validation of Knockout:

-

Genomic DNA Analysis: Extract genomic DNA from the clonal populations and perform PCR followed by Sanger sequencing or next-generation sequencing to confirm the presence of insertions or deletions (indels) at the target locus.

-

Western Blot Analysis: Lyse the cells and perform a Western blot to confirm the absence of Target-X protein expression.

-

-

Phenotypic Analysis:

-

Proliferation Assay: Seed an equal number of knockout and wild-type control cells and measure cell proliferation over time using a cell viability reagent (e.g., resazurin or CellTiter-Glo®).

-

Interpreting the Results: A significant reduction in the proliferation rate of the knockout cells compared to the wild-type cells provides strong evidence that Target-X is essential for cancer cell growth and is a valid therapeutic target.

Section 2: The Exploratory Quest - From Hit Identification to Lead Generation

With a validated target in hand, the exploratory phase commences. The goal is to identify chemical matter that can modulate the target's activity and possesses the initial characteristics of a potential drug. This process is a funnel, starting with a large number of compounds and progressively narrowing down to a select few with the most promise.

Casting a Wide Net: High-Throughput Screening (HTS)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against the validated target.[12] The success of an HTS campaign is critically dependent on the development of a robust and reliable assay.[13]

A successful HTS assay must be:

-

Biologically Relevant: The assay should accurately reflect the intended mechanism of action.[14]

-

Robust and Reproducible: The assay must yield consistent results with low variability.[14]

-

Sensitive: The assay should be able to detect a wide range of compound potencies.

-

Amenable to Automation: The assay format must be compatible with robotic liquid handling and plate readers.

-

Cost-Effective: The cost per data point should be minimized to allow for the screening of large libraries.

This protocol describes the development of a luciferase-based reporter assay to screen for inhibitors of a transcription factor (TF-X) implicated in a disease.[15][16][17]

Objective: To develop a robust, high-throughput assay to identify small molecule inhibitors of TF-X activity.

Methodology:

-

Construct Design:

-

Clone a luciferase reporter gene downstream of a promoter containing multiple binding sites for TF-X.

-

Co-transfect this reporter construct into a stable cell line along with a vector for the constitutive expression of TF-X.

-

-

Assay Optimization:

-

Cell Seeding Density: Determine the optimal number of cells to seed per well to achieve a robust signal without overgrowth during the assay period.

-

Stimulation Conditions: If TF-X activity is inducible, optimize the concentration and incubation time of the stimulating agent.

-

DMSO Tolerance: Determine the maximum concentration of dimethyl sulfoxide (DMSO), the solvent for the compound library, that does not affect cell viability or assay performance.

-

-

Assay Validation:

-

Z'-factor Calculation: The Z'-factor is a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay. It is calculated using the following formula:

-

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

-

-

Signal-to-Background Ratio: Calculate the ratio of the signal from the stimulated cells (positive control) to the unstimulated cells (negative control).

-

Data Presentation: HTS Assay Validation Parameters

| Parameter | Value | Acceptance Criteria |

| Z'-factor | 0.75 | > 0.5 |

| Signal-to-Background | 15-fold | > 10-fold |

| DMSO Tolerance | 0.5% | No significant effect on cell viability |

Sifting Through the Haystack: Hit Triage and Validation

The output of an HTS campaign is a list of "hits"—compounds that show activity in the primary assay.[18] However, many of these initial hits are false positives or have undesirable properties.[2] A rigorous hit triage and validation process is essential to prioritize the most promising candidates for further investigation.[18][19][20][21]

Hit Triage Strategy:

-

Confirmation of Activity: Re-test the primary hits in the same assay to confirm their activity.

-

Dose-Response Curves: Generate dose-response curves to determine the potency (e.g., IC50) of the confirmed hits.

-

Orthogonal Assays: Test the hits in a secondary, mechanistically distinct assay to rule out assay-specific artifacts.

-

Cheminformatics Analysis:

-

PAINS (Pan-Assay Interference Compounds) Filtering: Remove compounds containing substructures known to interfere with assay technologies.

-

Structural Clustering: Group hits based on their chemical scaffolds to identify promising structural series.

-

-

Initial Assessment of Drug-like Properties: Evaluate basic physicochemical properties such as molecular weight, lipophilicity (cLogP), and the number of hydrogen bond donors and acceptors.

ITC is a powerful biophysical technique that directly measures the heat change associated with a binding event, providing a label-free and in-solution method to confirm the direct interaction between a hit compound and the target protein.[1][6][22][23][24]

Objective: To confirm the direct binding of a hit compound to Target-X and determine the binding affinity (Kd).

Methodology:

-

Sample Preparation:

-

Prepare a solution of the purified Target-X protein in a suitable buffer.

-

Prepare a solution of the hit compound in the same buffer.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the ITC instrument.

-

Load the compound solution into the titration syringe.

-

Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat pulses to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Interpreting the Results: A well-defined binding isotherm that fits to a 1:1 binding model confirms a direct interaction between the compound and the target protein. The Kd value provides a quantitative measure of the binding affinity.

Section 3: The Path to a Candidate - Preliminary Investigation and Lead Optimization

Once a set of validated hits with diverse chemical scaffolds has been identified, the focus shifts to lead optimization. The goal of this phase is to systematically modify the chemical structure of the hits to improve their potency, selectivity, and drug-like properties.[13][15][25][26]

Guiding Chemical Synthesis: Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is the iterative process of making chemical modifications to a compound and evaluating the impact on its biological activity.[5][27][28][29][30] This process provides crucial insights into which parts of the molecule are important for target engagement and which can be modified to improve other properties.

SAR Workflow:

-

Identify a Core Scaffold: Select a promising hit series with a common chemical core.

-

Design and Synthesize Analogs: Systematically modify different parts of the scaffold (e.g., by adding, removing, or replacing functional groups).

-

Test Analogs: Evaluate the potency and other properties of the newly synthesized analogs.

-

Analyze Data and Iterate: Analyze the SAR data to identify trends and design the next round of analogs.

Building a Better Molecule: Key Lead Optimization Parameters

Lead optimization is a multi-parameter optimization process that aims to balance several key properties:[25][26][31][32][33]

-

Potency: The concentration of the compound required to produce a desired biological effect.

-

Selectivity: The compound's ability to interact with the intended target over other, related targets.

-

Pharmacokinetics (ADME):

-

Absorption: The ability of the compound to enter the bloodstream.

-

Distribution: The extent to which the compound distributes to different tissues in the body.

-

Metabolism: The breakdown of the compound by enzymes in the body.

-

Excretion: The elimination of the compound and its metabolites from the body.

-

-

In Vitro Toxicology: Early assessment of potential toxicities using cell-based assays.[34][35][36][37][38]

Data Presentation: Lead Optimization Cascade

| Parameter | Assay | Target Value |

| Potency | Target-based biochemical assay | IC50 < 100 nM |

| Cell-based functional assay | EC50 < 500 nM | |

| Selectivity | Selectivity panel (e.g., 10 related kinases) | >100-fold selectivity |

| Pharmacokinetics | Caco-2 permeability | Papp > 10 x 10^-6 cm/s |

| Microsomal stability | t1/2 > 30 min | |

| In Vitro Toxicology | Cytotoxicity (e.g., in HepG2 cells) | CC50 > 50 µM |

The Importance of Mechanism of Action (MoA) Studies

Understanding how a compound exerts its therapeutic effect at a molecular level is crucial for its continued development.[39][40][41] MoA studies can help to:

-

Confirm that the compound's cellular activity is a direct result of its interaction with the intended target.

-

Identify potential off-target effects.

-

Provide insights into the downstream signaling pathways affected by the compound.

Visualizations

Foundational and Exploratory Drug Discovery Workflow

Caption: A high-level overview of the foundational and exploratory phases of drug discovery.

Hit Triage and Validation Funnel

Caption: The progressive filtering of compounds during the hit triage and validation process.

References

- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.).

- Requirements for a lead compound to become a clinical candidate. (2008). BMC Neuroscience, 9(Suppl 3), S7.

- Cell-based assays for high-throughput screening. (n.d.). Broad Institute.

- Fluorescence Polarization (FP)—Note 1.4. (n.d.). Thermo Fisher Scientific - US.

- What makes a good lead compound? (2025).

- Target identification and valid

- Fluorescence polariz

- Target Identification and Validation at MDC. (n.d.).

- Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. (2020). SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 845-853.

- Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global.

- Importance of Target Identification & Validation in Drug Development. (n.d.). Danaher Life Sciences.

- Druggability of Targets for Diagnostic Radiopharmaceuticals. (2023).

- Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. (2016). Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(10), 2137-2145.

- Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services.

- Structure Activity Relationship (SAR) Analysis. (n.d.).